molecular formula C9H11BrO B1288977 1-Bromo-2-isopropoxybenzene CAS No. 701-07-5

1-Bromo-2-isopropoxybenzene

Cat. No. B1288977
CAS RN: 701-07-5
M. Wt: 215.09 g/mol
InChI Key: MMORVPBHAHXAHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various methods, including halogenation reactions. For instance, the synthesis of 1,2-dibromobenzenes is described as involving regioselective bromination, ortho-metalation, and halogen/metal permutations . Although the specific synthesis of 1-Bromo-2-isopropoxybenzene is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be influenced by the presence of substituents on the benzene ring. The microwave spectrum of bromobenzene has been studied to determine the structure and quadrupole coupling constants, which are indicative of the double-bond character of the C-Br bond . These findings can be relevant to understanding the molecular structure of 1-Bromo-2-isopropoxybenzene, as the presence of the isopropoxy group would also affect the electronic distribution in the molecule.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions. For example, 1-bromo-2-iodobenzenes can participate in a CuI-catalyzed domino process to form 2,3-disubstituted benzofurans . This indicates that brominated benzene compounds can be versatile intermediates in the synthesis of more complex aromatic structures. The reactivity of 1-Bromo-2-isopropoxybenzene would likely be influenced by both the bromo and isopropoxy substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary based on their molecular structure. For example, the melting points of isomeric dibromobenzenes are influenced by molecular symmetry and the presence of halogen bonds . The presence of different substituents, such as fluorine and bromine, can also affect the geometry and vibrational modes of benzene derivatives . These insights can be used to infer the properties of 1-Bromo-2-isopropoxybenzene, such as its potential melting point, boiling point, and spectroscopic characteristics.

Scientific Research Applications

Polymer Synthesis and Functionalization

1-Bromo-2-isopropoxybenzene has been explored in the context of polymer chemistry, particularly for the end-quenching of polyisobutylene. In research by Morgan, Martínez-Castro, and Storey (2010), alkoxybenzenes, including isopropoxybenzene, were utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allowed for direct chain-end functionalization, expanding the utility of polyisobutylene in various applications (Morgan, Martínez-Castro, & Storey, 2010).

Chemical Synthesis and Transformation

In the field of synthetic chemistry, 1-Bromo-2-isopropoxybenzene and related compounds are used as intermediates for synthesizing other complex molecules. For instance, Xuan et al. (2010) described the synthesis of 1-bromo-2,4-dinitrobenzene, showcasing the transformation potential of bromo-substituted benzenes in the production of pharmaceutical agents and organic dyes (Xuan et al., 2010).

Environmental Analysis

Studies have also examined the environmental presence and implications of halogenated methoxybenzenes, including bromo-substituted compounds like 1-Bromo-2-isopropoxybenzene. Führer and Ballschmiter (1998) investigated these compounds in the marine troposphere, providing insights into their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

Biomedical Research

In the context of biomedical research, Lee et al. (2001) explored the use of a compound structurally related to 1-Bromo-2-isopropoxybenzene for detecting beta-amyloid plaques in the brain of Alzheimer's disease patients. This study highlights the potential of bromo-substituted benzenes in developing diagnostic tools for neurodegenerative diseases (Lee et al., 2001).

properties

IUPAC Name

1-bromo-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMORVPBHAHXAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620223
Record name 1-Bromo-2-[(propan-2-yl)oxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-isopropoxybenzene

CAS RN

701-07-5
Record name 1-Bromo-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-[(propan-2-yl)oxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-2-(1-methylethoxy)
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Synthesis routes and methods I

Procedure details

Prepare a stirred mixture of ortho-bromo-phenol (25.951 g, 17.4 mL, 0.15 mole) and potassium carbonate (20.70 g, 0.16 mole) in 175 mL isopropanol at ambient temperature under argon. Slowly add isopropyl iodide (22.2 g, 16.00 mL), heat at reflux and stir the mixture overnight. Cool to ambient temperature then filter, condensing the filtrate on a rotary evaporator. Dissolve the residual oil in diethyl ether (300 mL) and twice extract with 100 mL 50% sodium hyroxide. Separate, wash with brine and concentrate on a rotary evaporator to give a pale yellow liquid. Distill on the Kugelrohr (0.05 mm, 100°-120° C.) to obtain the title compound as an oil. (24.21 g, 75%).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-bromophenol (23.2 mL, 0.20 mol), potassium carbonate (33.2 g, 0.24 mol) and 2-bromopropane (28.0 mL, 0.30 mol) in dimethylformamide (200 mL) was stirred in a preheated oil bath (60° C.) for 5 h. The cooled reaction mixture was then partitioned between ether and water. The layers were separated and the aqueous phase was extracted with ether. The combined organic solution was washed with copious amounts of water, 3N aqueous NaOH, dried (MgSO4), filtered and concentrated in vacuo to furnish 39.3 g (91%) of XIV as a pale yellow oil which was carried on without further purification. The structure was supported by GC/MS and 90 MHz 1H NMR.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods III

Procedure details

2-Bromophenol (500 mg, 2.9 mmol) was dissolved in dry dimethylformamide (5 mL) under a dry nitrogen atmosphere. Powdered dry cesium carbonate (1.41. g, 4.34 mmol) was added, followed by the addition of 2-bromopropane (404 μL, 4.05 mmol) over a 2 min period. The mixture was stirred at room temperature overnight. Water (50 mL) was added and the mixture extracted with ethyl acetate (2×50 mL). The combined extracts were successively washed with water (25 mL) and saturated salt solution (25 mL) and dried over anhydrous magnesium sulfate. The dried solution was filtered and the solvents removed rotoevaporation to yield the title compound as an oil (522 mg, 84% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.34 mmol
Type
reactant
Reaction Step Two
Quantity
404 μL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Takeda, T Tagawa, M Unno - Heteroatom Chemistry, 2014 - Wiley Online Library
… After 1-bromo-2-isopropoxybenzene 20 was lithiated by the treatment with butyllithium in ether at 0C according to the reported method 21, the solvents were replaced by tetrahydrofuran …
Number of citations: 5 onlinelibrary.wiley.com
SO Simonetti, EL Larghi… - Organic Preparations and …, 2015 - Taylor & Francis
The Hoveyda-Grubbs (HG) 1 series of olefin metathesis catalysts are more selective, recyclable, and heat, air and moisture stable than their predecessors. 2 b-Methylstyrenes, such as E…
Number of citations: 3 www.tandfonline.com
AB Reitz, EW Baxter, EE Codd, CB Davis… - Journal of medicinal …, 1998 - ACS Publications
… 1-Bromo-2-isopropoxybenzene (63). A mixture of 2-bromophenol (23.2 mL, 0.20 mol), potassium carbonate (33.2 g, 0.24 mol), and 2-bromopropane (28.0 mL, 0.30 mol) in DMF (200 mL…
Number of citations: 40 pubs.acs.org
RC Epplin - 2023 - search.proquest.com
… (SI-4): 1-bromo-2-isopropoxybenzene was prepared according to literature.To a 100 mL two-necked flask with stir bar and fitted with a reflux-condenser were added K2CO3 (1.73 g, …
Number of citations: 0 search.proquest.com
EC Reichert - 2023 - dspace.mit.edu
Chapter 1: Introduction to Pd-Catalyzed C–N Cross-Coupling: Rational Biarylphosphine Ligand Design Enhances the Reactivity of Difficult Substrates Transition-metal-catalyzed C−N …
Number of citations: 0 dspace.mit.edu
TI Richardson, PL Ornstein, K Briner… - Journal of medicinal …, 2004 - ACS Publications
The melanocortin receptors have been implicated as potential targets for a number of important therapeutic indications, including inflammation, sexual dysfunction, and obesity. We …
Number of citations: 91 pubs.acs.org
JM Bates - 2014 - ruor.uottawa.ca
Ruthenium-alkylidene catalysts are widely used in organic synthesis to generate new C=C bonds in a process known as olefin metathesis. Much research has been dedicated to …
Number of citations: 2 ruor.uottawa.ca
H Chaumeil, S Signorella, C Le Drian - Tetrahedron, 2000 - Elsevier
… This was prepared according to the procedure used for 2-methoxyphenylboronic acid, starting from 1-bromo-2-isopropoxybenzene 34 (5 g, 23 mmol), n-butyllithium (1.6 M, 17.23 ml, 1.2 …
Number of citations: 106 www.sciencedirect.com

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